Fmoc-N-Me-Ser-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-N-Me-Ser-OH: 9-fluorenylmethyloxycarbonyl-N-methyl-L-serine , is a derivative of serine, an amino acid. The compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its ability to protect the amino group during the synthesis process. The fluorenylmethyloxycarbonyl group is a base-labile protecting group, which means it can be removed under basic conditions without affecting other functional groups in the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-N-Me-Ser-OH typically involves the protection of the serine amino group with the fluorenylmethyloxycarbonyl group. This can be achieved by reacting serine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dioxane .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using solid-phase synthesis techniques. One common method involves the use of 2-chlorotrityl chloride resin as a temporary protective group for the carboxylic acid. The alkylation step can be performed using either dimethyl sulfate or methyl iodide .
Chemical Reactions Analysis
Types of Reactions: Fmoc-N-Me-Ser-OH undergoes several types of chemical reactions, including:
Protection and Deprotection: The fluorenylmethyloxycarbonyl group can be introduced and removed under specific conditions.
Substitution Reactions: The compound can participate in substitution reactions where the fluorenylmethyloxycarbonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Protection: Fluorenylmethyloxycarbonyl chloride, sodium bicarbonate, dioxane.
Deprotection: Piperidine, N,N-dimethylformamide.
Major Products Formed:
Protected Amino Acids: The primary product of the protection reaction is this compound.
Deprotected Amino Acids: The primary product of the deprotection reaction is N-methyl-L-serine.
Scientific Research Applications
Chemistry: Fmoc-N-Me-Ser-OH is widely used in the synthesis of peptides, particularly in solid-phase peptide synthesis. It serves as a protecting group for the amino group, allowing for the sequential addition of amino acids to form peptides .
Biology and Medicine: In biological and medical research, this compound is used to synthesize peptides that can be used as drugs or as tools for studying biological processes. Peptides synthesized using this compound can be used in drug development, particularly in the design of peptide-based therapeutics .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of peptide-based materials for various applications, including tissue engineering and drug delivery .
Mechanism of Action
The mechanism of action of Fmoc-N-Me-Ser-OH involves the protection of the amino group through the formation of a carbamate linkage with the fluorenylmethyloxycarbonyl group. This protects the amino group from unwanted reactions during peptide synthesis. The fluorenylmethyloxycarbonyl group can be removed under basic conditions, typically using piperidine, to reveal the free amino group for further reactions .
Comparison with Similar Compounds
Fmoc-N-Me-Thr-OH: Similar to Fmoc-N-Me-Ser-OH but derived from threonine.
Fmoc-N-Me-Ala-OH: Derived from alanine and used in similar peptide synthesis applications.
Uniqueness: this compound is unique due to its specific use in protecting the amino group of serine during peptide synthesis. Its ability to be easily removed under basic conditions without affecting other functional groups makes it particularly valuable in solid-phase peptide synthesis .
Properties
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-hydroxypropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-20(17(10-21)18(22)23)19(24)25-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17,21H,10-11H2,1H3,(H,22,23)/t17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWHTEOKMWNXGP-KRWDZBQOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CO)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CO)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.